molecular formula C15H22 B13961179 5-Hexylindane CAS No. 54889-55-3

5-Hexylindane

Cat. No.: B13961179
CAS No.: 54889-55-3
M. Wt: 202.33 g/mol
InChI Key: HCJRTBCEQLVXLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylindane typically involves the alkylation of indane with hexyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:

Indane+Hexyl HalideAlCl3This compound\text{Indane} + \text{Hexyl Halide} \xrightarrow{\text{AlCl}_3} \text{this compound} Indane+Hexyl HalideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Hexylindane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indane ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd catalyst.

    Substitution: Various electrophiles in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Introduction of functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

5-Hexylindane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hexylindane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    Indane: The parent compound of 5-Hexylindane, lacking the hexyl group.

    1-Hexyl-2,3-dihydro-1H-indene: A structural isomer with the hexyl group attached at a different position.

    Hexylbenzene: A simpler compound with a hexyl group attached to a benzene ring.

Uniqueness: this compound is unique due to the presence of both the indane structure and the hexyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both aromatic and aliphatic characteristics are desired.

Properties

CAS No.

54889-55-3

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

5-hexyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C15H22/c1-2-3-4-5-7-13-10-11-14-8-6-9-15(14)12-13/h10-12H,2-9H2,1H3

InChI Key

HCJRTBCEQLVXLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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